2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Overview
Description
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both chloro and methoxy functional groups, along with the spirocyclic framework, makes it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core . This intermediate is then subjected to further functionalization to introduce the chloro and methoxy groups under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets, influencing various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one include:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also features a chloro and methoxy group but differs in its core structure, which is based on a tetrahydroquinoline ring.
8-oxa-2-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the chloro and methoxy functional groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-15-9-2-5-16-11(6-9)3-4-13(8-11)10(14)7-12/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIELQWBAAGSFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCN(C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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